
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid, also known as DBF, is a small molecule that has been studied for its potential therapeutic applications. DBF is a chiral molecule, meaning it has two mirror-image forms, and the (2S) form has been found to have greater biological activity than the (2R) form. In
作用机制
The mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is not fully understood, but it has been proposed to act through several pathways. In neuroprotection, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer treatment, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In cardiovascular diseases, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to activate the AMPK pathway, which regulates energy metabolism and improves endothelial function.
Biochemical and Physiological Effects:
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to have several biochemical and physiological effects in animal models and in vitro studies. In neuroprotection, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons. In cancer treatment, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells. In cardiovascular diseases, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to reduce blood pressure, improve endothelial function, and increase insulin sensitivity.
实验室实验的优点和局限性
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has several advantages for lab experiments, including its small size, low toxicity, and ease of synthesis. However, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid also has some limitations, including its low solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in animal models and in humans, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and inflammation. Additionally, the elucidation of the molecular targets and pathways of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid could provide insights into the underlying mechanisms of its biological effects.
合成方法
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 2-(2-hydroxyphenyl)-3-oxobutanoic acid. This intermediate is then cyclized with sulfuric acid to form 2-benzofuran-1-yl-3-oxobutanoic acid. Finally, the carboxylic acid group is reduced to form (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid.
科学研究应用
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, cancer treatment, and cardiovascular diseases. In neuroprotection, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to protect neurons from oxidative stress and reduce inflammation in animal models of Parkinson's disease and Alzheimer's disease. In cancer treatment, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In cardiovascular diseases, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid has been found to reduce blood pressure and improve endothelial function in animal models of hypertension.
属性
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGMXEZBXULWMP-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


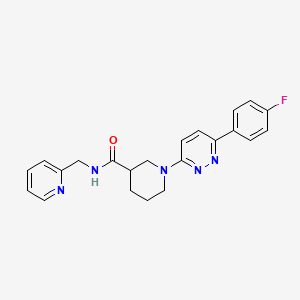

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2843886.png)
![4-(N,N-dipropylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2843888.png)
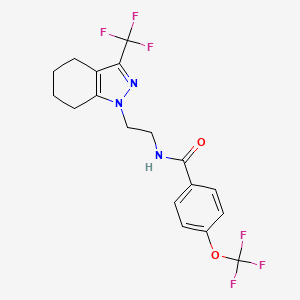



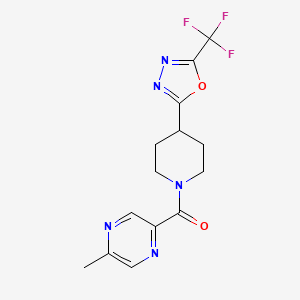
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)
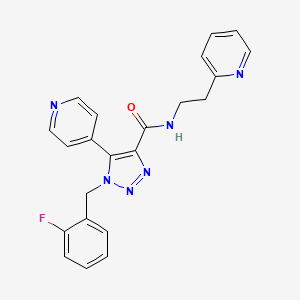
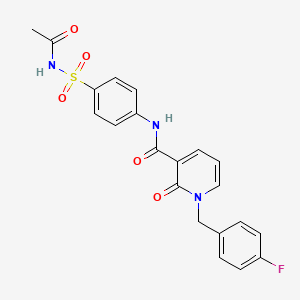
![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)